molecular formula C18H16ClN3O3S B2594966 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034532-69-7

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2594966
CAS No.: 2034532-69-7
M. Wt: 389.85
InChI Key: AWHBWYGZXILIMW-UHFFFAOYSA-N
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Description

3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline intermediate.

    Attachment of the Chlorothiophene Moiety: The chlorothiophene group is attached through an acylation reaction, where 5-chlorothiophene-2-carbonyl chloride reacts with the piperidine-quinazoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the thiophene moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline and thiophene structures.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives.

Biology

Biologically, 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new drugs.

Medicine

In medicine, this compound is explored for its therapeutic potential, particularly in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: This compound is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic and steric properties.

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as cancer therapies, share the quinazoline core but differ in their substituents.

    Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms are structurally similar but lack the quinazoline and chlorothiophene groups.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activity not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-15-6-5-14(26-15)17(24)21-9-7-11(8-10-21)22-16(23)12-3-1-2-4-13(12)20-18(22)25/h1-6,11H,7-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHBWYGZXILIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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